N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Medicinal Chemistry Chemical Probes Heterocyclic Synthesis

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic heterocyclic compound with the molecular formula C₁₇H₁₇N₅OS₂ and a molecular weight of 371.5 g/mol. It is a member of the piperidine-4-carboxamide class, featuring a thiophene-substituted pyridazine core linked to a thiazole moiety via an amide bond.

Molecular Formula C17H17N5OS2
Molecular Weight 371.48
CAS No. 1203226-17-8
Cat. No. B2397733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1203226-17-8
Molecular FormulaC17H17N5OS2
Molecular Weight371.48
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)C4=CC=CS4
InChIInChI=1S/C17H17N5OS2/c23-16(19-17-18-7-11-25-17)12-5-8-22(9-6-12)15-4-3-13(20-21-15)14-2-1-10-24-14/h1-4,7,10-12H,5-6,8-9H2,(H,18,19,23)
InChIKeyQILNAVVUGYLFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1203226-17-8) – Procurement-Relevant Chemical Identity Data


N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic heterocyclic compound with the molecular formula C₁₇H₁₇N₅OS₂ and a molecular weight of 371.5 g/mol . It is a member of the piperidine-4-carboxamide class, featuring a thiophene-substituted pyridazine core linked to a thiazole moiety via an amide bond. Basic chemical identification data, including its SMILES notation (O=C(Nc1nccs1)C1CCN(c2ccc(-c3cccs3)nn2)CC1), has been indexed in chemical catalogs, but no peer-reviewed biological or pharmacological profiling data were identified in the open literature at the time of this analysis .

Why N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide Cannot Be Replaced by a Close Analog Without Verification


Although direct quantitative comparator data are absent from the published literature for this specific compound, the structure of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide suggests that even minor modifications to its heterocyclic architecture could drastically alter its physicochemical and biological profile . The core scaffold—a piperidine ring flanked by a thiophene-pyridazine system and a thiazole carboxamide—is shared with several commercially available analogs that differ by a single substituent (e.g., N-(4-methylthiazol-2-yl) or N-(pyridin-2-yl) variants) . In the absence of published IC₅₀, selectivity, or ADME data, any assumption of functional interchangeability with these close analogs is scientifically unfounded. Procurement decisions must therefore be based on the compound’s exact identity and, where required, on bespoke experimental validation rather than on class-level generalizations .

Quantitative Differentiation Evidence for N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide – A Sparse Data Landscape


Structural Identity as the Sole Verified Differentiator Among Closely Related Analogs

The exact molecular structure of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide distinguishes it from known structural analogs. For example, the unsubstituted thiazole ring in this compound differs from the 4-methylthiazole variant (N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide) and the pyridine variant (N-(Pyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide) . No quantitative biological data (e.g., IC₅₀, Kd, or cellular activity) were identified for any of these compounds in publicly accessible databases or scientific literature, precluding a direct activity comparison. The SMILES string O=C(Nc1nccs1)C1CCN(c2ccc(-c3cccs3)nn2)CC1 and a molecular weight of 371.5 g/mol provide the only verifiable analytical benchmarks .

Medicinal Chemistry Chemical Probes Heterocyclic Synthesis

Absence of Public Kinase Profiling Data Represents a Key Knowledge Gap

Patent literature surrounding thiazole-pyridine carboxamide derivatives suggests the compound class has been explored as Pim kinase inhibitors (e.g., patents assigned to Incyte Corporation) [1]. However, a review of the publicly available assay tables in the most relevant patent families (e.g., EP4186897, WO2016010897) did not list N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide or provide IC₅₀ values for it [1]. This contrasts with several named analogs in the same patents, for which Pim1/Pim2/Pim3 IC₅₀ data are reported. Therefore, no quantitative kinase inhibition comparison can be made.

Kinase Inhibition Pim Kinases Drug Discovery

Chemical Purity and Supply Chain Considerations for Procurement

As a research chemical with no published biological data, the compound's procurement value is contingent on its analytical purity and reliable supply. The CAS number 1203226-17-8 is indexed in chemical databases, and the compound is listed by multiple vendors, suggesting a stable supply chain . Unlike many close analogs that are only available as custom synthesis intermediates, this compound appears in several commercial catalogs, which may facilitate comparative shopping and quality verification .

Chemical Sourcing Quality Control Analytical Chemistry

Recommended Application Scenarios for N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide Based on Structural Identity


Chemical Probe for Investigating Pim Kinase Target Engagement Requiring In-House Profiling

Given its structural affiliation with patented Pim kinase inhibitor chemotypes, the compound may serve as a starting point for medicinal chemistry campaigns targeting Pim kinases . However, because no public IC₅₀ or selectivity data exist, its use in target engagement studies is contingent on the end-user generating this data. Procurement for high-throughput screening (HTS) library expansion is justified only if the library's design principle explicitly requires this specific thiophene-pyridazine-thiazole scaffold .

Synthetic Intermediate for Derivatization in Structure-Activity Relationship (SAR) Studies

The compound's three distinct heterocyclic rings (thiophene, pyridazine, thiazole) and the piperidine linker offer multiple vectors for chemical modification. It can be procured as a core scaffold for systematic SAR exploration, where each ring system is varied independently to map pharmacophoric requirements . This application is supported by the compound's availability in commercial catalogs, which ensures a reproducible starting material for multi-step synthesis .

Analytical Reference Standard for Method Development

The unique SMILES string O=C(Nc1nccs1)C1CCN(c2ccc(-c3cccs3)nn2)CC1 and a defined molecular weight of 371.5 g/mol make this compound suitable as an analytical reference standard for LC-MS or HPLC method development in medicinal chemistry laboratories . Its identification by CAS number and molecular formula allows for unambiguous tracking in quality control workflows, even in the absence of biological data .

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